Cas no 2171603-20-4 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,5-dimethyloxolan-3-ylacetic acid)

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,5-dimethyloxolan-3-ylacetic acid 化学的及び物理的性質
名前と識別子
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- 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,5-dimethyloxolan-3-ylacetic acid
- EN300-1285930
- 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,5-dimethyloxolan-3-yl]acetic acid
- 2171603-20-4
-
- インチ: 1S/C23H25NO5/c1-14-11-23(12-21(25)26,15(2)29-14)24-22(27)28-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,24,27)(H,25,26)
- InChIKey: GTCNLZYDUJWGAO-UHFFFAOYSA-N
- ほほえんだ: O1C(C)CC(CC(=O)O)(C1C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 395.17327290g/mol
- どういたいしつりょう: 395.17327290g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 602
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 84.9Ų
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,5-dimethyloxolan-3-ylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1285930-100mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,5-dimethyloxolan-3-yl]acetic acid |
2171603-20-4 | 100mg |
$1761.0 | 2023-10-01 | ||
Enamine | EN300-1285930-1.0g |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,5-dimethyloxolan-3-yl]acetic acid |
2171603-20-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1285930-500mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,5-dimethyloxolan-3-yl]acetic acid |
2171603-20-4 | 500mg |
$1922.0 | 2023-10-01 | ||
Enamine | EN300-1285930-2500mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,5-dimethyloxolan-3-yl]acetic acid |
2171603-20-4 | 2500mg |
$3925.0 | 2023-10-01 | ||
Enamine | EN300-1285930-50mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,5-dimethyloxolan-3-yl]acetic acid |
2171603-20-4 | 50mg |
$1682.0 | 2023-10-01 | ||
Enamine | EN300-1285930-250mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,5-dimethyloxolan-3-yl]acetic acid |
2171603-20-4 | 250mg |
$1841.0 | 2023-10-01 | ||
Enamine | EN300-1285930-5000mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,5-dimethyloxolan-3-yl]acetic acid |
2171603-20-4 | 5000mg |
$5807.0 | 2023-10-01 | ||
Enamine | EN300-1285930-1000mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,5-dimethyloxolan-3-yl]acetic acid |
2171603-20-4 | 1000mg |
$2002.0 | 2023-10-01 | ||
Enamine | EN300-1285930-10000mg |
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,5-dimethyloxolan-3-yl]acetic acid |
2171603-20-4 | 10000mg |
$8611.0 | 2023-10-01 |
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,5-dimethyloxolan-3-ylacetic acid 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,5-dimethyloxolan-3-ylacetic acidに関する追加情報
Comprehensive Overview of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,5-dimethyloxolan-3-ylacetic acid (CAS No. 2171603-20-4)
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,5-dimethyloxolan-3-ylacetic acid (CAS No. 2171603-20-4) is a specialized organic compound widely utilized in peptide synthesis and pharmaceutical research. This compound belongs to the class of Fmoc-protected amino acid derivatives, which are critical intermediates in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a dimethyloxolan-3-ylacetic acid backbone, makes it invaluable for constructing complex peptides with high precision.
The growing demand for peptide-based therapeutics has significantly increased interest in compounds like 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,5-dimethyloxolan-3-ylacetic acid. Researchers are particularly focused on its role in developing targeted drug delivery systems and bioconjugation strategies. With advancements in AI-driven drug discovery, the compound's applications are expanding, especially in designing peptide inhibitors and biomarkers for diseases such as cancer and metabolic disorders.
One of the key advantages of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,5-dimethyloxolan-3-ylacetic acid is its compatibility with automated peptide synthesizers, which are widely used in modern laboratories. The Fmoc group provides excellent protection for the amino functionality during synthesis, while the oxolan-3-ylacetic acid moiety offers structural diversity for peptide modifications. This makes the compound a preferred choice for researchers working on custom peptide libraries and high-throughput screening.
In the context of green chemistry, there is increasing emphasis on optimizing the synthesis of Fmoc-protected amino acids to reduce waste and improve yield. 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,5-dimethyloxolan-3-ylacetic acid is no exception, with recent studies exploring solvent-free reactions and catalytic methods to enhance its production efficiency. These innovations align with the broader pharmaceutical industry's shift toward sustainable manufacturing practices.
The compound's stability and solubility properties are also critical for its applications. 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,5-dimethyloxolan-3-ylacetic acid exhibits good solubility in common organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), facilitating its use in peptide coupling reactions. Additionally, its stability under mild acidic conditions allows for efficient Fmoc deprotection without compromising the peptide backbone.
From a commercial perspective, the market for Fmoc-protected amino acid derivatives is projected to grow steadily, driven by the rising demand for therapeutic peptides and diagnostic reagents. Companies specializing in custom peptide synthesis are increasingly sourcing high-purity 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,5-dimethyloxolan-3-ylacetic acid to meet client needs. Quality control measures, including HPLC purification and mass spectrometry analysis, ensure the compound meets stringent industry standards.
For researchers exploring peptide-drug conjugates, 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,5-dimethyloxolan-3-ylacetic acid offers a versatile scaffold. Its ability to incorporate unnatural amino acids into peptides opens doors for designing novel bioactive molecules. This is particularly relevant in the field of precision medicine, where tailored peptide sequences are used to target specific cellular pathways.
In summary, 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,5-dimethyloxolan-3-ylacetic acid (CAS No. 2171603-20-4) is a cornerstone in modern peptide chemistry. Its applications span drug development, biomaterials, and chemical biology, making it a compound of significant interest to both academia and industry. As research continues to uncover new possibilities, this molecule will undoubtedly remain at the forefront of innovative therapeutic solutions.
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